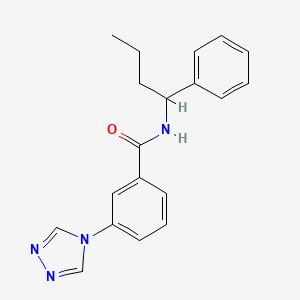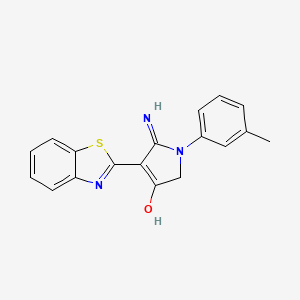![molecular formula C22H26ClN7O B5966148 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B5966148.png)
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring, a triazine ring, and various substituents
Méthodes De Préparation
The synthesis of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine typically involves multiple steps. One common method includes the Mannich reaction, which incorporates the piperazine ring into the compound. The reaction conditions often involve the use of solvents like toluene and ethyl acetate, and the process may require cooling and filtration to isolate the final product . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity.
Analyse Des Réactions Chimiques
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures.
Applications De Recherche Scientifique
6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: It is explored for its potential use in pharmaceuticals, particularly in the development of new drugs for various diseases.
Industry: The compound may be used in the development of agrochemicals and other industrial applications.
Mécanisme D'action
The mechanism of action of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The piperazine ring is known to modulate pharmacokinetic properties, and the triazine ring can interact with various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar compounds include other piperazine and triazine derivatives, such as:
- 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- 6-[4-(3-chlorophenyl)-1-piperazinyl]-2-(4-ethoxyphenyl)-N-methyl-N-(2-methyl-2-phenylpropyl)-4-pyrimidinamine hydrochloride . These compounds share structural similarities but differ in their substituents and specific applications. The uniqueness of 6-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
IUPAC Name |
6-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-2-N-(4-ethoxyphenyl)-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN7O/c1-2-31-19-8-6-17(7-9-19)25-22-27-20(26-21(24)28-22)15-29-10-12-30(13-11-29)18-5-3-4-16(23)14-18/h3-9,14H,2,10-13,15H2,1H3,(H3,24,25,26,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPBHHKDFJICRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[1-cyclohexyl-4-(cyclopropylmethyl)-2-piperazinyl]ethanol](/img/structure/B5966070.png)
![N'-[2-(4-bromo-3-methylphenoxy)acetyl]-3-chlorobenzohydrazide](/img/structure/B5966077.png)
![N-{[3-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-3-fluorobenzamide](/img/structure/B5966084.png)
![2-BROMO-4-[(Z)-({4-[(4-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)METHYL]-6-METHOXYPHENOL](/img/structure/B5966085.png)
![1-(methoxyacetyl)-4-(2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine](/img/structure/B5966095.png)
![4-methoxy-N-(2-methoxyethyl)-2-{[1-(3,3,5,5-tetramethylcyclohexyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5966098.png)
![7-(3,4-difluorobenzyl)-2-[(1-methyl-1H-imidazol-2-yl)methyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5966114.png)

![N-[2-(1-methyl-2-piperidinyl)ethyl]-6-[(2-methyl-2-propen-1-yl)amino]nicotinamide](/img/structure/B5966120.png)
![2-[4-(2-fluorobenzyl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5966133.png)
![2-chloro-N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)isonicotinamide](/img/structure/B5966142.png)
![1-[1-(2-methoxyethyl)-4-piperidinyl]-N-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5966150.png)
![2-(2-phenylethyl)-1-{[1-(2-phenylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B5966152.png)

